1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
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Overview
Description
1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound featuring a unique structure with thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate typically involves the reaction of 2-thienyllithium with ethyl thiophene-2-glyoxylate to form ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate . This intermediate can then be further reacted with appropriate reagents to introduce the amino and acetate groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The thiophene rings may interact with enzymes or receptors, modulating their activity. The acetate group can also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiophene rings and an amino group allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
[1-[(2-hydroxy-2,2-dithiophen-2-ylethyl)amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-11(18)21-15(2,3)14(19)17-10-16(20,12-6-4-8-22-12)13-7-5-9-23-13/h4-9,20H,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGRBQRTNFFJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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